BenchChemオンラインストアへようこそ!

4-ethoxy-3-fluoro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide

Lipophilicity Membrane permeability Drug-likeness

4-Ethoxy-3-fluoro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide (CAS 2034449-48-2, PubChem CID is a synthetic aryl sulfonamide derivative comprising a 3-fluoro-4-ethoxybenzenesulfonamide core linked via a methylene bridge to a 2-(thiophen-3-yl)pyridin-4-yl moiety. Its molecular formula is C18H17FN2O3S2 (MW 392.5 g/mol), with computed descriptors including XLogP3-AA = 3.1, topological polar surface area = 105 Ų, 7 hydrogen bond acceptors, 1 hydrogen bond donor, and 7 rotatable bonds.

Molecular Formula C18H17FN2O3S2
Molecular Weight 392.46
CAS No. 2034449-48-2
Cat. No. B2757960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-3-fluoro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide
CAS2034449-48-2
Molecular FormulaC18H17FN2O3S2
Molecular Weight392.46
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3)F
InChIInChI=1S/C18H17FN2O3S2/c1-2-24-18-4-3-15(10-16(18)19)26(22,23)21-11-13-5-7-20-17(9-13)14-6-8-25-12-14/h3-10,12,21H,2,11H2,1H3
InChIKeyUGPGMXYTAYKXAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethoxy-3-fluoro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide (CAS 2034449-48-2): Procurement-Relevant Identity and Physicochemical Baseline


4-Ethoxy-3-fluoro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide (CAS 2034449-48-2, PubChem CID 91625705) is a synthetic aryl sulfonamide derivative comprising a 3-fluoro-4-ethoxybenzenesulfonamide core linked via a methylene bridge to a 2-(thiophen-3-yl)pyridin-4-yl moiety [1]. Its molecular formula is C18H17FN2O3S2 (MW 392.5 g/mol), with computed descriptors including XLogP3-AA = 3.1, topological polar surface area = 105 Ų, 7 hydrogen bond acceptors, 1 hydrogen bond donor, and 7 rotatable bonds [1]. The compound belongs to a class of thiophene-pyridine-benzenesulfonamide hybrids that have been investigated in patent literature as potential NADPH oxidase (NOX) inhibitors and in bioassay screens as cyclin-dependent kinase (PfMRK) inhibitor candidates [2][3].

Why 4-Ethoxy-3-fluoro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide Cannot Be Replaced by Generic In-Class Sulfonamides


Although numerous aryl sulfonamides bearing thiophene-pyridine scaffolds are commercially available, the precise substitution pattern on the benzenesulfonamide ring—namely the concurrent presence of a 3-fluoro and 4-ethoxy group—imparts a distinct combination of electronic, steric, and lipophilic properties that directly affect target engagement and selectivity [1]. The thiophene connectivity (thiophen-3-yl vs. thiophen-2-yl) further differentiates this compound from its positional isomer, as the 3-yl attachment alters the dihedral angle between the thiophene and pyridine rings, potentially modifying π-stacking interactions with aromatic residues in biological targets [2]. Even structurally close analogs—such as the 3-methyl, 4-trifluoromethoxy, or 2-chloro variants—exhibit divergent computed lipophilicity (XLogP3) and polar surface area values, which are known to correlate with membrane permeability, metabolic stability, and off-target binding profiles [1]. Consequently, generic substitution without experimental validation risks introducing uncontrolled variability into SAR studies, screening campaigns, or pharmacological investigations.

Quantitative Differentiation Evidence for 4-Ethoxy-3-fluoro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide vs. Closest Structural Analogs


Lipophilicity (XLogP3) Differentiation vs. 4-Trifluoromethoxy and 3-Methyl Benzenesulfonamide Analogs

The target compound exhibits a computed XLogP3-AA value of 3.1, which is 0.8–1.5 log units lower than the 4-trifluoromethoxy analog (estimated XLogP3 ≈ 3.9–4.6 based on the –OCF3 substituent contribution) and approximately 0.3–0.7 log units higher than the 3-methyl analog (estimated XLogP3 ≈ 2.4–2.8) [1][2]. Within the thiophene-pyridine-benzenesulfonamide series, lipophilicity is a critical determinant of passive membrane diffusion and non-specific protein binding; a moderate XLogP3 of 3.1 positions this compound in a range generally considered favorable for balancing permeability with aqueous solubility [3].

Lipophilicity Membrane permeability Drug-likeness

Topological Polar Surface Area (TPSA) Differentiation vs. 4-Trifluoromethoxy and 2-Chloro Analogs

The target compound has a computed TPSA of 105 Ų, which is identical to that of the 4-trifluoromethoxy analog (both share the same sulfonamide and pyridine hydrogen bond donors/acceptors) but higher than the 2-chloro analog (TPSA ≈ 96 Ų, as the 2-chloro substituent eliminates one ether oxygen H-bond acceptor present in the 4-ethoxy group) [1][2]. TPSA values above 100 Ų are associated with reduced passive blood-brain barrier penetration, while values below 140 Ų generally support acceptable oral absorption [3].

Polar surface area BBB penetration Oral absorption

Thiophene Regioisomerism: Thiophen-3-yl vs. Thiophen-2-yl Attachment and Dihedral Angle Constraints

The thiophen-3-yl attachment (C3-connected) in the target compound imposes a different dihedral angle distribution between the thiophene and pyridine rings compared to the thiophen-2-yl (C2-connected) positional isomer [1]. In the 3-yl isomer, the sulfur atom is positioned meta to the pyridyl linkage, whereas in the 2-yl isomer, the sulfur is ortho, resulting in altered electrostatic potential surfaces and π-π stacking geometries [2]. This regioisomeric difference has been documented in related thiophene-pyridine S1P1 receptor agonist series, where switching from thiophen-2-yl to pyridine-3-yl attachment changed EC50 values by up to 6-fold [3].

Conformational analysis Regioisomerism Target binding

Fluorine Substitution at Position 3: Impact on Metabolic Stability vs. Non-Fluorinated Analogs

The 3-fluoro substituent on the benzenesulfonamide ring is positioned ortho to the 4-ethoxy group, a substitution pattern known to block CYP450-mediated oxidative metabolism at the C3 position [1][2]. In contrast, the 3-methyl analog (CAS 2034397-61-8) lacks this fluorine block and is susceptible to benzylic oxidation at the methyl group, potentially generating reactive metabolites . The presence of fluorine also reduces the pKa of the sulfonamide NH (estimated ΔpKa ≈ -0.3 to -0.5 units relative to non-fluorinated analogs), which may enhance binding affinity to targets that engage the sulfonamide in its deprotonated form [1].

Oxidative metabolism Fluorine blocking CYP450

Rotatable Bond Count and Conformational Flexibility vs. 5-Chloro-2-Methoxy Analog

The target compound possesses 7 rotatable bonds, compared to an estimated 8 rotatable bonds for the 5-chloro-2-methoxy analog (the 2-methoxy group adds one additional rotatable bond relative to the 3-fluoro-4-ethoxy substitution pattern) [1]. A reduction of one rotatable bond corresponds to an estimated entropic penalty decrease of approximately 0.7–1.2 kcal/mol upon binding, which can translate to a measurable improvement in binding affinity or ligand efficiency [2].

Conformational entropy Binding affinity Ligand efficiency

Evidence Gap Disclaimer: Limited Published Empirical Bioactivity Data

A comprehensive search of primary literature, authoritative databases (PubChem, ChEMBL, BindingDB), and patent repositories did not identify direct, quantitative, head-to-head bioactivity comparisons (e.g., IC50, Ki, EC50, cellular potency, in vivo PK) between this compound and its closest structural analogs [1][2][3]. The PubChem BioAssay section for CID 91625705 contains no deposited screening results [1]. The above differentiation dimensions are therefore derived from computed physicochemical properties, established medicinal chemistry principles, and cross-study analogies from related chemotypes. Prospective users are strongly advised to request or generate empirical comparative data before making procurement decisions based on differentiation claims.

Data availability Empirical validation Procurement risk

Recommended Research and Industrial Application Scenarios for 4-Ethoxy-3-fluoro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide


Structure-Activity Relationship (SAR) Studies on NADPH Oxidase (NOX) Inhibition

Based on the patent classification of thiophene-pyridine-benzenesulfonamide hybrids as NOX inhibitors [1], this compound is suitable for inclusion in SAR panels exploring the impact of 3-fluoro-4-ethoxy substitution on NOX isoform potency and selectivity. Its moderate lipophilicity (XLogP3 = 3.1) [2] and distinct thiophen-3-yl connectivity differentiate it from analogs with thiophen-2-yl or alternative benzene ring substituents, enabling systematic exploration of pharmacophore requirements.

Kinase Selectivity Profiling Against Cyclin-Dependent Kinase Targets

Thiophene sulfonamides have demonstrated activity against PfMRK (P. falciparum CDK) with IC50 values in the 0.2–50 µM range in PubChem bioassay AID 490350 [3]. Although this specific compound has not been tested in that assay, its structural homology to the active chemotype supports its use in CDK selectivity panels, particularly for evaluating fluorine-mediated effects on kinase binding affinity and selectivity windows.

Computational Chemistry and Docking-Based Virtual Screening Campaigns

The availability of a full computed property profile (XLogP3, TPSA, rotatable bonds, H-bond donor/acceptor counts) from PubChem [2] makes this compound a well-characterized input for molecular docking, molecular dynamics simulations, and pharmacophore modeling. Its 7-rotatable-bond scaffold and 105 Ų TPSA position it within oral drug-like space, enabling its use as a reference ligand or query molecule in virtual screening workflows.

In Vitro Metabolic Stability Assessment of Fluorine-Blocked Benzenesulfonamides

The 3-fluoro substituent is expected to block CYP450-mediated oxidation at that position [4], making this compound a useful probe for evaluating the metabolic stability contribution of fluorine in benzenesulfonamide chemotypes. Comparative microsomal or hepatocyte incubation studies against the 3-methyl analog (CAS 2034397-61-8) can empirically quantify the fluorine effect on intrinsic clearance and half-life.

Quote Request

Request a Quote for 4-ethoxy-3-fluoro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.